molecular formula C13H17NO2S B3048964 7-Tosyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-92-2

7-Tosyl-7-azabicyclo[2.2.1]heptane

Cat. No. B3048964
CAS RN: 188624-92-2
M. Wt: 251.35 g/mol
InChI Key: ZDKWEHPFWCXDCU-UHFFFAOYSA-N
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Description

7-Tosyl-7-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H17NO2S . It is a derivative of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor .


Synthesis Analysis

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1- yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization . The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods .


Molecular Structure Analysis

Spectroscopic and simulation studies indicated that the presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) favors a β-strand-like extended conformation of the adjacent α-amino acid on the N side . The bridgehead substitution of the Abh unit biases the amide cis-trans equilibrium of the adjacent α-amino acid residue to cis conformation .


Chemical Reactions Analysis

The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .


Physical And Chemical Properties Analysis

The molecular weight of 7-azabicyclo[2.2.1]heptane is 97.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 97.089149355 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 7 .

Scientific Research Applications

Exploring Biological Activity

While not extensively studied, some researchers have explored the biological activity of 7-Tosyl-7-azabicyclo[2.2.1]heptane derivatives. These investigations include evaluating their potential as antiviral agents, enzyme inhibitors, or modulators of biological pathways. Further research is needed to uncover any significant biological effects.

For additional information, you can also find details about 7-Tosyl-7-azabicyclo[2.2.1]heptane here .

Future Directions

The presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) has been shown to favor a β-strand-like extended conformation of the adjacent α-amino acid on the N side . This finding provides a basis for de novo design of β-strand-mimicking extended peptides by using β-strand enforcer/stabilizer even in the absence of the interstrand hydrogen bonding . This opens up new possibilities for the use of 7-azabicyclo[2.2.1]heptane in the design of novel peptide structures.

properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKWEHPFWCXDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572191
Record name 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tosyl-7-azabicyclo[2.2.1]heptane

CAS RN

188624-92-2
Record name 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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